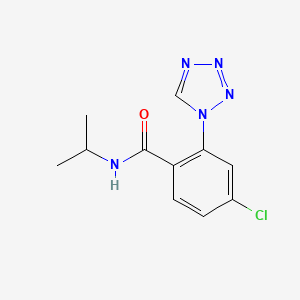
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide, also known as CPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTB is a tetrazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been shown to activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the expression of antioxidant enzymes, reduce oxidative stress, and improve mitochondrial function. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has also been shown to reduce inflammation and cell death in the brain, and improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has several advantages for laboratory experiments, including its high solubility in water and its low toxicity. However, its stability in aqueous solutions is limited, and it may degrade over time. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide also has a short half-life in vivo, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more stable analogs of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide that can be used for therapeutic applications. Another area of interest is the investigation of the potential of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide and its potential therapeutic applications in various neurological and inflammatory disorders.
Conclusion:
In conclusion, 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide as a therapeutic agent in various diseases.
Synthesis Methods
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been synthesized through various methods, including the reaction of 4-chloro-2-aminobenzamide with sodium azide and isopropyl bromide, and the reaction of 4-chloro-2-aminobenzamide with sodium azide and isopropylamine. The latter method is more commonly used due to its higher yield and lower toxicity. The synthesis of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been optimized to reduce impurities and improve its pharmacological properties.
Scientific Research Applications
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Parkinson's disease. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
properties
IUPAC Name |
4-chloro-N-propan-2-yl-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-7(2)14-11(18)9-4-3-8(12)5-10(9)17-6-13-15-16-17/h3-7H,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKCLCFKKUWCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(propan-2-yl)-2-(1H-tetrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)

![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)
![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5207337.png)
![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)

![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)